molecular formula C17H14FN3OS B4636653 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4636653
M. Wt: 327.4 g/mol
InChI Key: RFBMGQISQFZJSD-UHFFFAOYSA-N
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Description

This compound features a central thiazole ring substituted at position 2 with a 4-fluorophenyl group, at position 4 with a methyl group, and at position 5 with a carboxamide. The amide nitrogen is further functionalized with a pyridin-4-ylmethyl group. Its molecular formula is C₁₇H₁₄FN₃OS (MW: 327.38 g/mol), as confirmed by screening data . The synthesis likely follows the general route for substituted 2-(4-pyridinyl)thiazole-5-carboxamides, involving hydrolysis of ethyl esters to carboxylic acids, followed by amine coupling using reagents like HATU or EDCI .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-8-19-9-7-12)23-17(21-11)13-2-4-14(18)5-3-13/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBMGQISQFZJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazole derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and pharmaceutical formulations.

    Chemical Biology: It is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological/Physical Notes References
Target Compound 2-(4-Fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide 327.38 Pyridin-4-ylmethyl, 4-fluorophenyl High-yield synthesis; planar conformation except for perpendicular fluorophenyl group
2-(4-Fluorophenyl)-4-Methyl-N-(Pyridin-2-Ylmethyl)-1,3-Thiazole-5-Carboxamide Pyridin-2-ylmethyl substituent 327.38 Pyridin-2-ylmethyl Positional isomer of target; potential differences in hydrogen bonding due to pyridine N orientation
Dasatinib N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide 488.02 Hydroxyethyl piperazine, chloro-methylphenyl Clinically approved kinase inhibitor; enhanced solubility due to polar piperazine group
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (4) Triazole-pyrazole-thiazole hybrid ~600 (estimated) Chlorophenyl, triazole Isostructural with fluorophenyl analog (5); similar conformation but divergent crystal packing
2-(Cyclopentylamino)-4-Methyl-N-(3-Methylbutyl)-1,3-Thiazole-5-Carboxamide Cyclopentylamino, branched alkyl chain 295.44 Cyclopentylamino, 3-methylbutyl Reduced aromaticity; potential for improved lipophilicity

Substituent Effects on Bioactivity and Solubility

  • Dasatinib Comparison : Dasatinib’s hydroxyethyl piperazine group introduces solubility advantages over the target compound’s pyridine group. However, the latter’s simpler structure may reduce off-target effects .

Crystallographic and Conformational Insights

  • The target compound’s fluorophenyl group adopts a perpendicular orientation relative to the planar thiazole core, a feature shared with isostructural analogs (Compounds 4 and 5). This conformation may facilitate intermolecular interactions in crystal lattices, though packing differs due to halogen size (Cl vs. F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

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